N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 1418113-50-4
VCID: VC7477441
InChI: InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1
SMILES: CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O
Molecular Formula: C14H19NO5
Molecular Weight: 281.308

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide

CAS No.: 1418113-50-4

Cat. No.: VC7477441

Molecular Formula: C14H19NO5

Molecular Weight: 281.308

* For research use only. Not for human or veterinary use.

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide - 1418113-50-4

Specification

CAS No. 1418113-50-4
Molecular Formula C14H19NO5
Molecular Weight 281.308
IUPAC Name N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1
Standard InChI Key BSWSJVMFUHCYLY-GMAGZHIISA-N
SMILES CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O

Introduction

The compound N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide is a tricyclic organic molecule belonging to the class of dioxatricyclo derivatives. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

  • Molecular Formula: C13H19NO4C_{13}H_{19}NO_4

  • Molecular Weight: Approximately 253.30 g/mol

  • Stereochemistry: The stereochemical configuration (1R,2S,6R,7S) indicates a specific spatial arrangement of atoms that significantly influences its chemical reactivity and biological activity.

The compound features:

  • A tricyclic framework with two carbonyl groups (dioxo).

  • A dimethylpropanamide substituent.

  • An ether functional group within the rigid bicyclic structure.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions: Formation of the tricyclic core structure through controlled condensation reactions.

  • Functionalization: Introduction of the dimethylpropanamide group via amide bond formation.

  • Optimization Conditions: Reactions are carried out under carefully controlled temperatures and solvent conditions to ensure high yield and purity.

Applications in Medicinal Chemistry

Compounds with similar structures have been explored for:

  • Antitumor activity.

  • Enzyme inhibition (e.g., proteases).

  • Receptor modulation in drug discovery.

This compound's rigid tricyclic structure and functional groups make it a promising candidate for further pharmacological evaluation.

Research Gaps and Future Directions

While its synthesis and structural properties are well-characterized, significant gaps remain regarding:

  • Biological Evaluation: Comprehensive studies on its interaction with biological targets.

  • Toxicity Profiling: Determination of safety profiles for potential therapeutic use.

  • Mechanistic Studies: Investigation into its precise mode of action at the molecular level.

Future research should focus on these areas to unlock its full potential in medicinal chemistry.

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